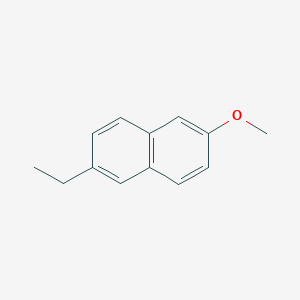![molecular formula C41H78O4Si2 B044284 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate CAS No. 223259-26-5](/img/structure/B44284.png)
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and a silyl ether group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid typically involves multiple steps, including the formation of the eicosatetraenoic acid backbone and the introduction of the silyl ether groups. Common synthetic routes may involve:
Formation of the Eicosatetraenoic Acid Backbone: This step often involves the use of polyunsaturated fatty acids as starting materials, which are subjected to various chemical reactions to introduce the desired double bonds.
Introduction of Silyl Ether Groups: The silyl ether groups are introduced through reactions with tris(1-methylethyl)silyl chloride under specific conditions, such as the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Tetrabutylammonium fluoride in a polar solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Saturated eicosatetraenoic acid derivatives.
Substitution: Replacement of silyl ether groups with hydroxyl groups.
Applications De Recherche Scientifique
(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases.
Pathways Involved: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidonic Acid: Another polyunsaturated fatty acid with similar biological functions.
Eicosapentaenoic Acid (EPA): A polyunsaturated fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (DHA): Known for its role in brain health and anti-inflammatory effects.
Uniqueness
(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic acid is unique due to its silyl ether groups, which confer distinct chemical properties and potential biological activities not observed in other similar compounds.
Propriétés
IUPAC Name |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(42)45-40(32-43-46(34(2)3,35(4)5)36(6)7)33-44-47(37(8)9,38(10)11)39(12)13/h18-19,21-22,24-25,27-28,34-40H,14-17,20,23,26,29-33H2,1-13H3/b19-18-,22-21-,25-24-,28-27- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMVHNWBBNDCOH-YKIHZAAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE](/img/structure/B44224.png)





